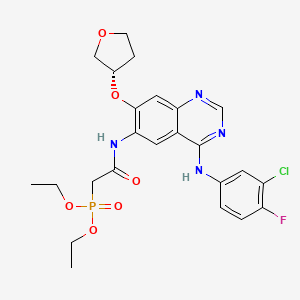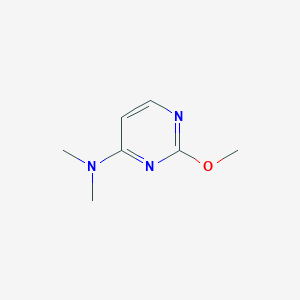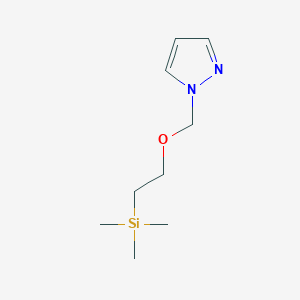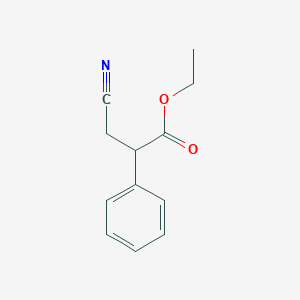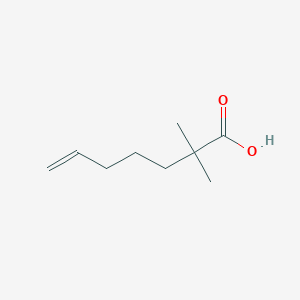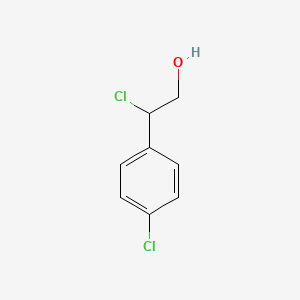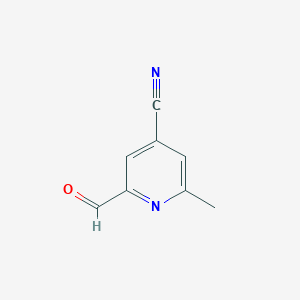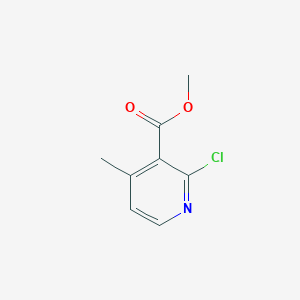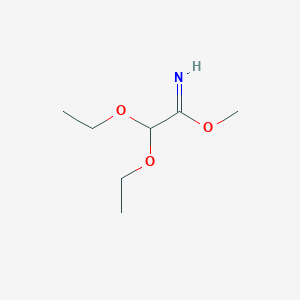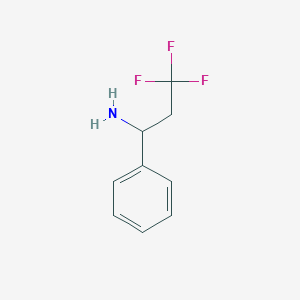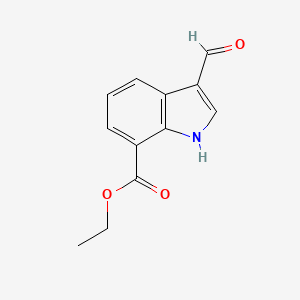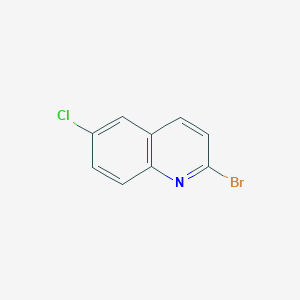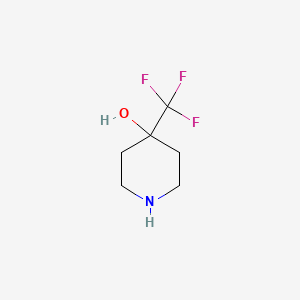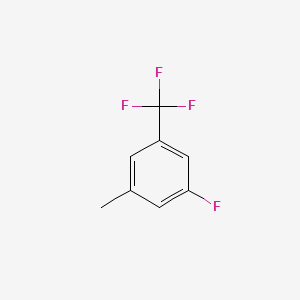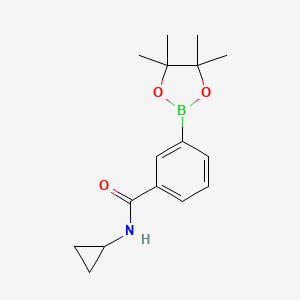
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
“N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an important boronic acid derivative . It’s a compound with the molecular formula C18H26BNO3 .
Synthesis Analysis
The compound was obtained by a five-step substitution reaction . The synthesis involved the use of pinacol boronic acid, which plays an irreplaceable role in organic synthesis .Molecular Structure Analysis
The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction, and conformational analysis was performed . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is a boronic acid derivative, and boronic acids are known to be active as anticancer, antibacterial, antiviral agents, etc . One of the most famous reactions involving boronic acids is the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.22 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of compounds like N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide through palladium-catalyzed borylation of aryl bromides, demonstrating an effective method for the borylation of aryl bromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Synthesis and Crystal Structure Analysis : Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, similar to the subject compound, and analyzed their structures using FTIR, NMR, and mass spectrometry, providing insights into the molecular structures of such compounds (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) conducted a detailed study on the synthesis, crystal structure, and vibrational properties of related compounds, offering valuable information about the molecular and crystal structures optimized by density functional theory (DFT) (Wu et al., 2021).
Chemical Stability and Reactivity
Hydrolytic Stability and Cytoprotection : Wang and Franz (2018) investigated the hydrolytic stability and reaction outcomes with hydrogen peroxide of BSIH, a compound containing a boronate group similar to N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Their findings reveal insights into the prochelator-to-chelator conversion efficiency and cytoprotective properties of such compounds (Wang & Franz, 2018).
Boronated Phosphonium Salts Study : Morrison et al. (2010) described the synthesis and characterization of boronated phosphonium salts, including compounds with tetramethyl-dioxaborolan-yl groups, providing insights into their cytotoxicities and boron uptake in vitro, which is relevant for understanding the reactivity and potential biological applications of such compounds (Morrison et al., 2010).
Applications in Organic Chemistry
- Microwave-Assisted Boronate Ester Formation : Rheault et al. (2009) reported on the convenient synthesis ofN-substituted benzimidazoles, highlighting the application of microwave-assisted synthesis in creating boronate ester compounds, which is relevant to the synthesis and application of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Rheault, Donaldson, & Cheung, 2009).
- Intramolecular Functionalization of Cyclopropyl α-Amino Acid-Derived Benzamides : Ladd, Belouin, and Charette (2016) explored intramolecular palladium-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, which is related to the chemical structure and reactivity of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Ladd, Belouin, & Charette, 2016).
Fluorescence Probes and Detection Applications
Boronate-Based Fluorescence Probes : Lampard et al. (2018) synthesized boronate ester fluorescence probes, demonstrating the application of boronate-containing compounds in the detection of hydrogen peroxide. This research illustrates potential applications of compounds like N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the development of sensitive and selective fluorescence probes (Lampard et al., 2018).
Benzoyl Peroxide Detection in Real Samples and Zebrafish Imaging : Tian et al. (2017) developed a near-infrared fluorescence off-on probe using arylboronate for benzoyl peroxide detection, showcasing the potential of such boron-containing compounds in real sample analysis and biological imaging (Tian et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The modification of boronic acid pinacol esters with N-cyclopropylbenzamide moiety is an urgent task . This compound, being a boronic acid derivative, could play a significant role in future research and applications, especially considering the wide range of biological activities associated with boronic acids .
Propriétés
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)14(19)18-13-8-9-13/h5-7,10,13H,8-9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYJPDOXJIFTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592133 | |
| Record name | N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
914397-31-2 | |
| Record name | N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



